6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine
Description
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
- δ 8.37 (s, 1H, H-3 imidazole)
- δ 7.49 (d, $$ J = 1.4 \, \text{Hz} $$, 1H, H-5 pyridine)
- δ 2.34 (s, 3H, CH$$ _3 $$)
- $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):
- δ 145.1 (C-2 imidazole)
- δ 132.1 (C-6 pyridine, Br-substituted)
- δ 113.1 (C-8 pyridine, F-substituted)
Fourier-Transform Infrared (FT-IR)
Prominent vibrational modes include:
- N–H stretch : 3300–3500 cm$$ ^{-1} $$ (weak, due to aromatic amine)
- C–Br stretch : 560–600 cm$$ ^{-1} $$
- C–F stretch : 1220–1280 cm$$ ^{-1} $$
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at 265–280 nm ($$ \pi \rightarrow \pi^* $$ transition) and a weaker band at 310–320 nm ($$ n \rightarrow \pi^* $$) in methanol, consistent with conjugated aromatic systems.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Electrostatic potential : The fluorine atom exhibits a partial negative charge ($$ -0.32 \, e $$), while the bromine carries a partial positive charge ($$ +0.18 \, e $$) due to electronegativity differences.
- Molecular orbitals : The HOMO is localized on the imidazole ring, while the LUMO resides on the pyridine moiety, suggesting nucleophilic reactivity at the imidazole site.
Comparative Analysis with Related Imidazo[1,2-A]pyridine Derivatives
Key Trends :
- Electron-withdrawing groups (Br, F) reduce electron density at the pyridine ring, enhancing electrophilic substitution reactivity.
- Methyl groups at C2 improve solubility without significantly altering planarity.
- Halogen positioning at C6 and C8 optimizes steric compatibility in enzyme-binding pockets.
Properties
IUPAC Name |
6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGAEDZYNAJWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process includes:
Halogenation: The introduction of bromine and fluorine atoms into the imidazo[1,2-A]pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor.
Reaction Conditions: These reactions are generally carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions, due to their electron-withdrawing nature.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: It can affect various cellular pathways, including those related to cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in halogenation patterns and substituent groups, influencing electronic, steric, and solubility profiles:
Key Observations :
- Halogen Effects : Bromine at position 6 enhances electrophilicity, facilitating nucleophilic substitution in synthesis (). Fluorine at position 8 increases metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Methyl Group (Position 2) : The methyl substituent in the target compound reduces aqueous solubility compared to hydrogen () but may enhance membrane permeability and target affinity via steric effects .
Commercial and Research Utility
- Availability : The target compound is commercially available (≥99.9% purity) from suppliers like MSE Supplies and Conier Chem, indicating scalable synthesis ().
- Cost Drivers : Fluorine incorporation requires specialized reagents (e.g., fluoroboronic acids), increasing cost compared to chloro or methyl analogues ().
Biological Activity
6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 215.02 g/mol. The compound features a fused imidazole and pyridine ring system, with bromine at the sixth position and fluorine at the eighth position. This unique arrangement contributes to its distinct physicochemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for drug design.
Biological Activities
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that this compound can modulate pathways related to cell growth and survival, particularly through interactions with specific molecular targets involved in cancer progression .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against a range of pathogens. Its derivatives have been evaluated for their effectiveness against both bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, leading to reduced viability of microbial cells.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Receptor Modulation : It has been investigated as an allosteric modulator of the GABA receptor, which plays a role in neurotransmission and may have implications for treating anxiety disorders.
- Cellular Pathways : The compound affects pathways related to apoptosis and cell proliferation, enhancing its potential as an anticancer agent.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Efficacy : A study reported that the compound exhibited cytotoxicity against HCT-116 colon cancer cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin. The compound's ability to induce apoptosis was linked to its effect on mitochondrial pathways .
- Antimicrobial Testing : In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, particularly against multidrug-resistant strains, highlighting its potential as a lead structure for antibiotic development.
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains bromine and fluorine | Exhibits anticancer and antimicrobial properties |
| 6-Chloro-8-methylimidazo[1,2-a]pyridine | Lacks fluorine | May show different reactivity |
| 6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine | Contains iodine | Potentially different biological activity |
Q & A
Basic Research Questions
Q. What synthetic methods are effective for preparing 6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine, and how can reaction efficiency be optimized?
- A common approach involves condensation reactions between halogenated diaminopyridines and α-haloketones or aldehydes. For example, 5-bromo-2,3-diaminopyridine derivatives can react with fluoro-substituted carbonyl compounds (e.g., chloroacetaldehyde) in the presence of NaHCO₃ in ethanol under reflux, yielding imidazo[1,2-a]pyridine scaffolds .
- Optimization Tips :
- Use TLC to monitor reaction progress and minimize side products .
- Recrystallization from hexane or dichloromethane improves purity .
- Adjust stoichiometry of NaHCO₃ to enhance yields (e.g., 65% yield reported for analogous bromo-amino derivatives) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Single-crystal X-ray diffraction is the gold standard. For example, planar molecular geometry (r.m.s. deviation <0.024 Å) and hydrogen-bonding networks (N–H⋯N interactions) were resolved for a related 6-bromoimidazo[1,2-a]pyridine derivative, confirming substituent positions and crystal packing .
- Complementary Techniques :
- NMR (¹H/¹³C, ¹⁹F) to verify substituent integration and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What role do bromo and fluoro substituents play in the compound's reactivity?
- Bromo : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Fluoro : Enhances metabolic stability and modulates electronic properties (e.g., electron-withdrawing effects), which can influence binding to biological targets like kinases .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting cyclin-dependent kinases (CDKs)?
- Methodology :
- Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses of this compound in CDK2 ATP-binding pockets, leveraging structural data from analogous inhibitors .
- Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for substituent optimization (e.g., adding methyl groups to enhance hydrophobic interactions) .
Q. How do hydrogen-bonding networks in crystalline forms impact stability and solubility?
- Case Study : In a related 6-bromoimidazo[1,2-a]pyridin-8-amine, N–H⋯N hydrogen bonds form layered structures, increasing thermal stability but reducing aqueous solubility .
- Strategies :
- Co-crystallization with solubility-enhancing agents (e.g., cyclodextrins).
- Introduce polar groups (e.g., -OH, -COOH) without disrupting planar pharmacophores .
Q. What experimental approaches resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Example Issue : Discrepancies in CDK inhibition potency across studies.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
